molecular formula C19H26N2O4S2 B11168341 N-[4-(tert-butylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide

N-[4-(tert-butylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B11168341
M. Wt: 410.6 g/mol
InChI Key: MPNCYEXTSSCVLG-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to a trimethylbenzenesulfonamide moiety.

Preparation Methods

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 4-(tert-butylsulfamoyl)aniline with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N-[4-(tert-butylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound can disrupt the production of folic acid, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

N-[4-(tert-butylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide can be compared with other sulfonamide compounds, such as:

    N-(4-tert-butylsulfamoyl-phenyl)-acetamide: This compound has a similar structure but with an acetamide group instead of the trimethylbenzenesulfonamide moiety.

    N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylpropanamide:

    N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylbutanamide: This compound has a phenylbutanamide group, which may influence its biological activity and chemical reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H26N2O4S2

Molecular Weight

410.6 g/mol

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C19H26N2O4S2/c1-13-11-14(2)18(15(3)12-13)27(24,25)20-16-7-9-17(10-8-16)26(22,23)21-19(4,5)6/h7-12,20-21H,1-6H3

InChI Key

MPNCYEXTSSCVLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C)C

Origin of Product

United States

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